molecular formula C18H17ClN2O2 B11130319 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B11130319
M. Wt: 328.8 g/mol
InChI Key: LOVOFJFEVPGECL-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro-substituted indole ring and a hydroxy-phenylethyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.

    Acetamide Formation: The chloro-substituted indole is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.

    Attachment of the Hydroxy-Phenylethyl Group: Finally, the acetamide intermediate is reacted with 2-hydroxy-2-phenylethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amino-substituted indole derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The chloro and hydroxy-phenylethyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide: Lacks the chloro group, which may affect its biological activity.

    2-(6-chloro-1H-indol-1-yl)acetamide: Lacks the hydroxy-phenylethyl group, which may reduce its binding affinity for certain targets.

    N-(2-hydroxy-2-phenylethyl)acetamide: Lacks the indole ring, which is crucial for its biological activity.

Uniqueness

The presence of both the chloro-substituted indole ring and the hydroxy-phenylethyl group makes 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide unique. These functional groups may confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

InChI

InChI=1S/C18H17ClN2O2/c19-15-7-6-13-8-9-21(16(13)10-15)12-18(23)20-11-17(22)14-4-2-1-3-5-14/h1-10,17,22H,11-12H2,(H,20,23)

InChI Key

LOVOFJFEVPGECL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)O

Origin of Product

United States

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